![molecular formula C25H18ClN3O3S B406534 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide CAS No. 324044-94-2](/img/structure/B406534.png)

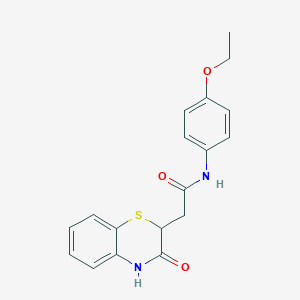

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. These derivatives are synthesized starting from 4-chlorobenzoic acid and undergo several steps including esterification, hydrazination, salt formation, and cyclization . The compound is part of a class of molecules that have shown potential in various biological activities .

Synthesis Analysis

The synthesis of similar compounds involves a six-step process starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

In a similar compound, the chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring. The thiazole ring is planar with a maximum deviation of 0.005 (3) A for atom C7 .Applications De Recherche Scientifique

Psychotropic and Anti-inflammatory Applications

Research conducted by Zablotskaya et al. (2013) focused on the synthesis and characterization of derivatives similar to the specified compound. These derivatives exhibited significant psychotropic in vivo effects, anti-inflammatory activities, and cytotoxic effects against tumor cell lines, indicating potential therapeutic applications. Additionally, the study found some derivatives to possess antimicrobial properties, suggesting a broader spectrum of research and therapeutic uses. The structural and physicochemical characteristics of these compounds were thoroughly analyzed to correlate their biological activities, highlighting the importance of detailed molecular studies in drug development (Zablotskaya et al., 2013).

Photochemical Stability and Kinetic Studies

Another study by Yang et al. (2012) explored the thermal stability of photochromic systems based on compounds with similar structural characteristics. This research provides insights into the influence of aromaticity on the thermal stability of photochromic compounds, which could be pivotal for the development of novel photoresponsive materials. The study's findings on the differential stability of these compounds in various solvents and temperatures offer a foundation for designing materials with tailored photochemical properties for specific applications (Yang et al., 2012).

Antitumor Activity

The synthesis and evaluation of 3-benzyl-4(3H)quinazolinone analogues, as reported by Al-Suwaidan et al. (2016), demonstrated remarkable broad-spectrum antitumor activity. The study provided compelling evidence of the potential efficacy of these compounds against various cancer cell lines, suggesting a promising avenue for the development of new anticancer therapies. The detailed molecular docking studies further elucidated the mechanisms of action, offering valuable insights for the refinement of antitumor agents (Al-Suwaidan et al., 2016).

Antimicrobial Agents

Research by Desai et al. (2007) on new quinazolines with potential antimicrobial properties highlighted the synthesis and characterization of compounds exhibiting significant antibacterial and antifungal activities. This study underscores the importance of quinazoline derivatives in developing new antimicrobial agents, which could contribute to addressing the growing challenge of antibiotic resistance (Desai et al., 2007).

Propriétés

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClN3O3S/c26-17-11-9-15(10-12-17)20-14-33-25(27-20)28-21(30)8-3-13-29-23(31)18-6-1-4-16-5-2-7-19(22(16)18)24(29)32/h1-2,4-7,9-12,14H,3,8,13H2,(H,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJJRKOWGSOONR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406451.png)

![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406452.png)

![ethyl 2-[4-(allyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406453.png)

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406454.png)

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406455.png)

![methyl 5-(2-chlorophenyl)-2-[(5-{2-nitrophenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406457.png)

![methyl 5-[4-(acetyloxy)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406458.png)

![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406459.png)

![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406462.png)

![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406464.png)

![2-({1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol](/img/structure/B406467.png)

![1-(4-bromophenyl)-2-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B406473.png)

![5-[4-(methyloxy)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406474.png)